REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7](OS(C2C=CC(C)=CC=2)(=O)=O)=[CH:6][CH:5]=1.C1COCC1.CN1CCCC1=O.[CH2:34]([Mg]Br)[CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]>CCOCC>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:5]=[CH:6][C:7]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)C)=O
|
Name
|
Fe(acac)3
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 298 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |